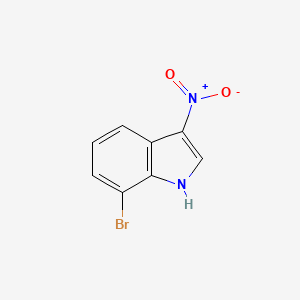![molecular formula C8H5ClN2O B12865644 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/no-structure.png)
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo-pyridine ring system with a chloro substituent at the 3-position and an aldehyde group at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often involve:
Solvent: Dimethylformamide (DMF) or ethanol
Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or manganese dioxide (MnO2)
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance yield and efficiency. The process involves:
Reactants: 2-aminopyridine, chloroacetaldehyde
Catalysts: Transition metal catalysts such as palladium or copper complexes
Conditions: Elevated temperatures (100-150°C) and pressures to accelerate the reaction
化学反应分析
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Formation of alcohols using reducing agents such as sodium borohydride (NaBH4)
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: NaBH4 in methanol or ethanol
Substitution: NaI in acetone
Major Products
Oxidation: 3-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Reduction: 3-Chloroimidazo[1,2-a]pyridine-5-methanol
Substitution: 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
科学研究应用
3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用机制
The biological activity of 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Pathways involved include:
Enzyme Inhibition: Inhibits key enzymes by binding to their active sites
Receptor Modulation: Modulates receptor activity by interacting with binding sites
相似化合物的比较
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Iodoimidazo[1,2-a]pyridine-5-carbaldehyde
- 3-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde
Comparison
Compared to its analogs, 3-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde is unique due to its specific reactivity and biological activity. The chloro substituent influences its electronic properties, making it more reactive in certain substitution reactions and potentially more effective in biological applications.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
3-chloroimidazo[1,2-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-10-8-3-1-2-6(5-12)11(7)8/h1-5H |
InChI 键 |
FQGTYPPZYBQCBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=C(N2C(=C1)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)


![(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12865590.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)


